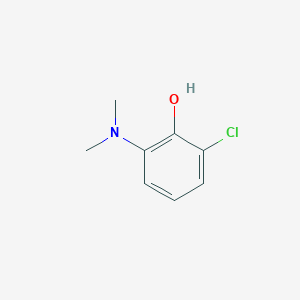

2-Chloro-6-(dimethylamino)phenol

Description

2-Chloro-6-(dimethylamino)phenol is a substituted phenol derivative with a chlorine atom at position 2 and a dimethylamino group (-N(CH₃)₂) at position 6 of the aromatic ring. This compound combines the electron-withdrawing effect of chlorine with the strong electron-donating nature of the dimethylamino group, resulting in unique physicochemical properties. Key properties include:

- Molecular formula: C₈H₁₀ClNO

- Molecular weight: 171.5 g/mol

- Electronic effects: The dimethylamino group enhances electron density at the ortho/para positions, while chlorine withdraws electrons via inductive effects.

- Applications: Potential use as an intermediate in organic synthesis, coordination chemistry, or bioactive molecule development.

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

2-chloro-6-(dimethylamino)phenol |

InChI |

InChI=1S/C8H10ClNO/c1-10(2)7-5-3-4-6(9)8(7)11/h3-5,11H,1-2H3 |

InChI Key |

KWOQOZUSFGHDCD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(dimethylamino)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with dimethylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution of the hydrogen atom on the phenol ring with the dimethylamino group .

Industrial Production Methods: Industrial production of 2-Chloro-6-(dimethylamino)phenol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(dimethylamino)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Dimethylamine in ethanol with sodium hydroxide as a base.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of 2-(dimethylamino)phenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-(dimethylamino)phenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(dimethylamino)phenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

2-Amino-6-chlorophenol (CAS 38191-33-2)

- Structure: Chlorine at position 2, unsubstituted amino (-NH₂) at position 6.

- Molecular formula: C₆H₆ClNO

- Molecular weight : 143.5 g/mol

- Key differences: The absence of methyl groups on the amino substituent reduces steric hindrance and electron-donating capacity compared to dimethylamino. Higher acidity (lower pKa) due to weaker resonance stabilization of the deprotonated phenol.

- Applications : Used in dye synthesis and as a pharmaceutical intermediate .

2-Chloro-6-(methylthio)phenol (CAS 66624-04-2)

- Structure : Chlorine at position 2, methylthio (-SCH₃) at position 6.

- Molecular formula : C₇H₇ClOS

- Molecular weight : 174.5 g/mol

- Key differences: The methylthio group is a weaker electron donor than dimethylamino, leading to reduced electron density on the aromatic ring. Sulfur’s polarizability enhances solubility in non-polar solvents.

- Applications: Potential use in agrochemicals or as a ligand in metal complexes .

2-Amino-6-methoxyphenol Hydrochloride (CAS 339531-77-0)

- Structure: Amino (-NH₂) at position 2, methoxy (-OCH₃) at position 6, with hydrochloride salt.

- Molecular formula: C₇H₉ClNO₂

- Molecular weight : 174.5 g/mol

- Key differences: Methoxy groups are strong electron donors via resonance, increasing ring electron density more than dimethylamino. Hydrochloride salt improves water solubility.

- Applications : Pharmaceutical synthesis or polymer additives .

2-Chloro-6-(morpholin-4-ylmethyl)phenol (CAS 87059-84-5)

- Structure : Chlorine at position 2, morpholine-linked methyl group at position 6.

- Molecular formula: C₁₁H₁₄ClNO₂

- Molecular weight : 227.5 g/mol

- Key differences :

- The bulky morpholine substituent introduces steric hindrance, limiting reactivity at the ortho position.

- Oxygen in morpholine enhances hydrogen-bonding capacity.

- Applications : Ligand in coordination chemistry or catalyst design .

Dichloro-Dimethylamino Phenolato Metal Complexes

- Example: 2,4-Dichloro-6-[2-(dimethylamino)ethyliminomethyl]phenolato nickel(II) complexes.

- Structure: Chlorine at positions 2 and 4, dimethylamino-ethylimine at position 6.

- Key differences :

Key Research Findings

- Substituent Position Effects: Ethyl 4-(dimethylamino)benzoate (para-substituted) exhibits higher reactivity in polymerization than ortho-substituted analogs, suggesting that substituent position significantly influences electronic and steric effects .

- Electron-Donating Capacity: Dimethylamino groups enhance ring electron density more effectively than methoxy or methylthio groups, impacting acidity and reaction pathways.

- Safety Considerations: Phenol derivatives with amino groups (e.g., 2-amino-6-chlorophenol) often require stringent handling due to toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.